molecular formula C20H19NO6S3 B2702966 N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896342-89-5

N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2702966
CAS No.: 896342-89-5
M. Wt: 465.55
InChI Key: PSLMMVSDZMZBQO-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core substituted with a sulfonamide group at position 4. The sulfonamide nitrogen is linked to a 2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl moiety, combining aromatic (phenyl, thiophene) and sulfonyl functionalities.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S3/c22-29(23,15-5-2-1-3-6-15)20(19-7-4-12-28-19)14-21-30(24,25)16-8-9-17-18(13-16)27-11-10-26-17/h1-9,12-13,20-21H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLMMVSDZMZBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the thiophene derivative: Starting with a thiophene compound, functionalize it to introduce the ethyl group.

    Sulfonylation: Introduce the phenylsulfonyl group through a sulfonylation reaction.

    Cyclization: Form the dioxine ring through a cyclization reaction.

    Sulfonamide formation: Finally, introduce the sulfonamide group through a reaction with a suitable amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and dioxine rings can be oxidized under suitable conditions.

    Reduction: The sulfonyl and sulfonamide groups can be reduced to their corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step reactions starting from precursor compounds. The synthesis pathway often includes the formation of key intermediates through reactions such as sulfonation and amidation. The compound's structure features a benzo[dioxin] core, which is known for its biological activity, along with a thiophene ring that enhances its chemical properties.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory activities. For instance, sulfonamide derivatives have been studied for their potential as inhibitors of α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission.

Antimicrobial Properties

The antimicrobial potential of sulfonamide derivatives has been documented extensively. A study highlighted the design and synthesis of novel sulfonamide compounds that showed promising activity against various bacterial strains. These compounds were evaluated for their ability to inhibit bacterial growth, demonstrating that modifications to the sulfonamide structure can significantly enhance their efficacy .

Diabetes Management

Given the enzyme inhibition profile of related compounds, this compound could be explored as a therapeutic agent for managing diabetes. The inhibition of α-glucosidase can help regulate blood sugar levels post-meal by slowing carbohydrate absorption .

Neuroprotective Effects

The potential neuroprotective effects of this compound against acetylcholinesterase suggest it may be beneficial in treating neurodegenerative diseases like Alzheimer's disease. By preventing the breakdown of acetylcholine, these compounds could enhance cognitive function and memory retention in affected individuals .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of sulfonamide derivatives with structural similarities to this compound:

StudyFocusFindings
Synthesis of benzodioxane derivativesIdentified enzyme inhibitory activities against α-glucosidase and acetylcholinesterase.
Antimicrobial evaluationDemonstrated significant antibacterial activity against multiple strains.
Anticancer potentialExplored hybrid structures containing sulfonamides showing promising antitumor activity.

Mechanism of Action

The mechanism of action of N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Key Spectral Data (IR/NMR) Applications
Target Compound Dihydrobenzo[dioxine]-sulfonamide Phenylsulfonyl, thiophen-2-yl, ethyl Not reported Likely νS=O ~1350 cm⁻¹, δH (aromatic) ~7 ppm Potential enzyme inhibition
Compound 73 Dihydrobenzo[dioxine]-sulfonamide Pyridin-3-yl, isoindolinyl-thiophene 78% νC=S ~1250 cm⁻¹, δH (pyridine) ~8.5 ppm Perforin inhibition
Compound 4f Dihydrobenzo[dioxine]-sulfonamide Spiro-cyclooctane, dual sulfonamides 36–61% νS=O ~1340 cm⁻¹, δC (spiro) ~60 ppm Undisclosed (structural study)
Triazole-Thiones 1,2,4-Triazole-thione Halogenated phenyl, sulfonyl 70–85% νC=S ~1250 cm⁻¹, νNH ~3400 cm⁻¹ Enzyme inhibition
Sulfonylureas Triazine-sulfonylurea Methoxy/fluoro-substituted phenyl 60–90% νC=O ~1680 cm⁻¹, νS=O ~1350 cm⁻¹ Herbicide

Key Research Findings

  • Tautomerism Effects : Triazole-thiones’ stability in the thione form (evidenced by IR) contrasts with the target compound’s rigid sulfonamide, which lacks tautomeric behavior .
  • Structural Rigidity : Spiro-annulated systems (e.g., Compound 4f) exhibit higher melting points, suggesting enhanced crystallinity versus flexible analogues like the target compound .

Biological Activity

The compound N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16H18N2O4S3
  • Molecular Weight : 398.52 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of sulfonamide derivatives often involves their interaction with specific molecular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Sulfonamides can inhibit carbonic anhydrases and other enzymes, which are crucial in various physiological processes.
  • Modulation of Receptor Activity : The phenylsulfonyl group may interact with neurotransmitter receptors or other protein targets, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains:

Compound MIC (μg/mL) Target Bacteria
Compound A6.25K. pneumoniae
Compound B12.5E. coli
Compound C25P. aeruginosa

These results suggest that the compound may possess similar antimicrobial activity, warranting further investigation into its efficacy against specific pathogens .

Anticancer Potential

Recent studies have highlighted the potential of thiophene-based sulfonamides as anticancer agents. For example, compounds with a thiophene core have demonstrated sub-micromolar binding affinities to anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to induced apoptosis in cancer cells:

  • Binding Affinity to Mcl-1 : Ki = 0.3–0.4 μM
  • Binding Affinity to Bcl-2 : Ki ≈ 1 μM
  • Cytotoxicity (IC50) : <10 μM in HL-60 cells .

These findings indicate that the compound may also be a candidate for further development as an anticancer therapeutic.

Study on Cardiovascular Effects

A study investigating the effects of various sulfonamide derivatives on perfusion pressure in isolated rat hearts revealed that certain compounds could significantly alter cardiovascular parameters. The experimental design included several groups treated with different sulfonamides at varying concentrations:

Group Compound Dose (nM) Perfusion Pressure Change
IControl-Baseline
IIN-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide0.001Decreased
III4-(2-Aminoethyl)-benzenesulfonamide0.001Significant decrease

The results indicated that specific sulfonamide derivatives could effectively modulate perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Docking Studies

Computational docking studies have been employed to predict the binding interactions of the compound with calcium channels and other relevant proteins. These studies provide insights into how structural modifications can enhance biological activity and specificity towards desired targets .

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